molecular formula C7H4ClIO B2364597 3-Chloro-4-iodobenzaldehyde CAS No. 148334-14-9

3-Chloro-4-iodobenzaldehyde

Cat. No.: B2364597
CAS No.: 148334-14-9
M. Wt: 266.46
InChI Key: ZBKQZSOLMBXCLJ-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzaldehyde: is an aromatic aldehyde with the molecular formula C7H4ClIO . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is known for its utility in organic synthesis, particularly in the formation of various complex molecules through cross-coupling reactions.

Scientific Research Applications

3-Chloro-4-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is utilized in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.

Safety and Hazards

3-Chloro-4-iodobenzaldehyde is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the iodination of 3-chlorobenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), boronic acid, and an organic solvent (e.g., tetrahydrofuran).

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of biaryl compounds.

    Oxidation: Formation of 3-chloro-4-iodobenzoic acid.

    Reduction: Formation of 3-chloro-4-iodobenzyl alcohol.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodobenzaldehyde depends on the specific chemical reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile (e.g., a boronic acid) in the presence of a palladium catalyst. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

    4-Iodobenzaldehyde: Similar in structure but lacks the chlorine atom at the 3-position.

    3-Chlorobenzaldehyde: Similar in structure but lacks the iodine atom at the 4-position.

    4-Bromobenzaldehyde: Similar in structure but has a bromine atom instead of an iodine atom at the 4-position.

Uniqueness: 3-Chloro-4-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents on the benzene ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The combination of these halogens allows for selective functionalization and the formation of complex molecules through various cross-coupling and substitution reactions.

Properties

IUPAC Name

3-chloro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKQZSOLMBXCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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